6-bromo-2,3,4,9-tetrahydro-1H-carbazole
Overview
Description
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole: is an organic compound with the molecular formula C12H12BrN It is a brominated derivative of tetrahydrocarbazole, which is a structural motif found in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-2,3,4,9-Tetrahydro-1H-Carbazole are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other compounds or enzymes that could interact with this compound.
Biochemical Analysis
Biochemical Properties
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activities . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its anticancer properties suggest that it may interfere with cell proliferation and induce apoptosis in cancer cells . Additionally, its antibacterial and antifungal activities indicate its potential to disrupt microbial cell membranes and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with enzymes involved in metabolic pathways can result in altered gene expression and metabolic flux . These molecular interactions are essential for understanding the compound’s mode of action and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may also exhibit biological activities . Long-term in vitro and in vivo studies are necessary to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, its anticancer properties may be dose-dependent, with higher doses potentially causing cytotoxicity . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity . Detailed studies on its metabolic pathways are essential for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cell membranes. Its localization and accumulation within tissues can also affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several methods. One common approach involves the bromination of 2,3,4,9-tetrahydro-1H-carbazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various derivatives, including carbazole and its oxidized forms.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Substitution Products: Various substituted carbazoles depending on the nucleophile used.
Oxidation Products: Carbazole and its oxidized derivatives.
Reduction Products: 2,3,4,9-tetrahydro-1H-carbazole.
Scientific Research Applications
Chemistry: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex carbazole derivatives, which are valuable in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. Carbazole derivatives have shown promise as anti-cancer, anti-inflammatory, and antimicrobial agents. Research is ongoing to evaluate the biological activities of this compound and its derivatives.
Industry: The compound is used in the production of dyes, pigments, and other materials. Its brominated structure makes it a useful intermediate in the synthesis of flame retardants and other specialty chemicals.
Comparison with Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: The non-brominated parent compound.
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole: A chlorinated analogue.
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole: A fluorinated analogue.
Uniqueness: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated or differently halogenated analogues. The bromine atom can participate in various interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Properties
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYJGCFMAGWFCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296443 | |
Record name | 6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21865-50-9 | |
Record name | 21865-50-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BROMO-1,2,3,4-TETRAHYDROCARBAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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